![molecular formula C18H16Cl2N2O B2943330 2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole CAS No. 477543-99-0](/img/structure/B2943330.png)
2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole
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Overview
Description
Scientific Research Applications
Herbicide and Plant Growth Regulation
- Additionally, 2,4-D acts as a synthetic auxin, mimicking natural plant hormones. As a plant growth regulator, it influences cell division, elongation, and differentiation. Researchers study its effects on crop yield, root development, and overall plant health .
Pharmaceutical Research
- Benzodiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore derivatives of 2,4-D for drug discovery .
Coordination Chemistry and Metal Complexes
Mechanism of Action
Target of action
The compound contains a benzimidazole ring, which is a crucial component in many biologically active compounds. Benzimidazoles are known to interact with various enzymes and receptors in the body, including tubulin in parasites, various kinases in cancer cells, and histamine receptors .
Mode of action
The exact mode of action would depend on the specific target. For example, benzimidazoles that target tubulin inhibit its polymerization, disrupting the formation of microtubules and thus the structure and function of cells .
Biochemical pathways
The affected pathways would depend on the specific target and the mode of action. Disruption of microtubule formation, for example, can affect cell division and other cellular processes .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups. The dichlorophenoxy group in this compound might enhance its lipophilicity, potentially affecting its absorption and distribution .
Result of action
The cellular and molecular effects would depend on the specific target and the mode of action. For example, compounds that disrupt microtubule formation can lead to cell cycle arrest and cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the activity, efficacy, and stability of a compound. For example, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9H,1,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORHFSCGXHDJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole |
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